molecular formula C8H10 B1345467 1,7-Octadiyne CAS No. 871-84-1

1,7-Octadiyne

Cat. No. B1345467
CAS RN: 871-84-1
M. Wt: 106.16 g/mol
InChI Key: DSOJWVLXZNRKCS-UHFFFAOYSA-N
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Description

1,7-Octadiyne is a terminal bis-alkyne . It participates in the formation of uranium (IV) vinyl complexes . It reacts with frustrated Lewis pair P (o-tolyl)3/B (C6F5)3 by acetylene C-C coupling to yield the zwitterionic product .


Molecular Structure Analysis

The molecular formula of 1,7-Octadiyne is C8H10 . Its InChI is 1S/C8H10/c1-3-5-7-8-6-4-2/h1-2H,5-8H2 and the InChIKey is DSOJWVLXZNRKCS-UHFFFAOYSA-N . The canonical SMILES representation is C#CCCCCC#C .


Chemical Reactions Analysis

1,7-Octadiyne is known to participate in the formation of uranium (IV) vinyl complexes . It reacts with frustrated Lewis pair P (o-tolyl)3/B (C6F5)3 by acetylene C-C coupling to yield the zwitterionic product .


Physical And Chemical Properties Analysis

1,7-Octadiyne has a molecular weight of 106.16 g/mol . It has a density of 0.8 g/mL at 25 °C . The boiling point is 135-136 °C . It has a refractive index n20/D of 1.446 .

Scientific Research Applications

  • Polymer Chemistry and Synthesis :

    • Unold et al. (2013) explored the stereo- and regioselective cyclopolymerization of chiral 1,7-octadiynes, resulting in poly(1,7-octadiyne)s with six-membered repeat units, demonstrating the polymer's highly tactic nature with trans-configured exocyclic double bonds (Unold et al., 2013).
    • Park, Lee, and Choi (2013) enhanced the cyclopolymerization rates of 1,7-octadiyne by introducing dimethyl substitution, leading to faster polymerization and yielding polymers with predictable molecular weights (Park, Lee, & Choi, 2013).
    • Bond (2002) examined the low-temperature crystal structures of 1,7-octadiyne, revealing the role of C–H⋯π interactions in α,ω-unsaturated linear hydrocarbons in the solid state (Bond, 2002).
  • Hydroboration and Organoboron Polymers :

    • Chujo, Tomita, Hashiguchi, and Saegusa (1992) synthesized organoboron polymers through the reaction between 1,7-octadiyne and thexylborane, indicating potential applications in polymer chemistry (Chujo et al., 1992).
  • Complexation and Host-Guest Chemistry :

    • Hu, Deng, Li, Jia, and Li (2013) studied the complexation behavior of 1,7-octadiyne with a perethylated pillar[5]arene, highlighting the compound's potential in host-guest chemistry applications (Hu et al., 2013).
  • Catalysis and Organic Synthesis :

    • Fustero, Bello, Miró, Simón, and del Pozo (2012) utilized 1,7-octadiene, a related compound, in a
    novel multicomponent tandem cross-enyne metathesis (CEYM)-Diels-Alder reaction, demonstrating its utility in catalysis and organic synthesis .
  • Molecular Structure Studies :

    • Boese, Sickle, and Vollhardt (1994) investigated the reaction of 1,7-octadiyne with various compounds, contributing to the understanding of molecular structures in organic chemistry (Boese, Sickle, & Vollhardt, 1994).
  • Photophysical Studies :

    • Nagy-Felsobuki, Peel, and Willett (1979) measured the photoelectron spectra of 1,7-octadiyne, which aids in understanding the photophysical properties of such compounds (Nagy-Felsobuki, Peel, & Willett, 1979).
  • Metal-Catalyzed Reactions :

    • Hefner, Zizelman, Durfee, and Lewandos (1984) studied the copper(I) trifluoromethanesulfonate π complexes of 1,7-octadiyne, highlighting its role in metal-catalyzed reactions (Hefner et al., 1984).

Safety And Hazards

1,7-Octadiyne is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

octa-1,7-diyne
Source PubChem
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InChI

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h1-2H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOJWVLXZNRKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061233
Record name 1,7-Octadiyne
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Molecular Weight

106.16 g/mol
Source PubChem
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Product Name

1,7-Octadiyne

CAS RN

871-84-1
Record name 1,7-Octadiyne
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Record name 1,7-Octadiyne
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Record name 1,7-Octadiyne
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Record name 1,7-Octadiyne
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Record name 1,7-Octadiyne
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Record name Octa-1,7-diyne
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Record name 1,7-OCTADIYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,140
Citations
IS Lee, EH Kang, H Park, TL Choi - Chemical Science, 2012 - pubs.rsc.org
Cyclopolymerisation of 1,6-heptadiyne derivatives by Grubbs catalysts gives the conjugated polymers containing a five-membered ring repeat unit. The first example of …
Number of citations: 44 pubs.rsc.org
M Håkansson, K Wettström, S Jagner - Journal of organometallic chemistry, 1991 - Elsevier
Polymeric complexes, [Cu 2 Cl 2 (C 8 H 14 )] (1) and [Cu 2 Cl 2 (C 8 H 10 )] (2), prepared by direct reaction between copper(I) chloride and 1,7-octadiene and 1,7-octadiyne, respectively…
Number of citations: 14 www.sciencedirect.com
JA Song, S Park, TS Kim, TL Choi - ACS Macro Letters, 2014 - ACS Publications
Synthesis of a new class of conjugated polyenes containing N-heterocyclic six-membered rings was demonstrated via cyclopolymerization of N-containing 1,7-octadiyne derivatives …
Number of citations: 18 pubs.acs.org
CJ Du Toit, JAK Du Plessis, G Lachmann - Journal of molecular catalysis, 1989 - Elsevier
Niobium(V) chloride trimerizes phenylacetylene to 1,2,4- and 1,3,5-triphenylbenzene, 1,7-octadiyne to l,4-bis-(6-tetralin)butane and 1-hexyne to 1,2,4- and 1,3,5-tributylbenzene. If a …
Number of citations: 16 www.sciencedirect.com
H Park, HK Lee, TL Choi - Polymer Chemistry, 2013 - pubs.rsc.org
Conjugated polyenes containing cyclohexene moieties were synthesised from 4,4-disubstituted 1,7-octadiyne monomers via diyne cyclopolymerisation. Although 1,7-octadiynes are …
Number of citations: 23 pubs.rsc.org
H Park, HK Lee, EH Kang… - Journal of Polymer Science …, 2015 - Wiley Online Library
Cyclopolymerization of 1,7‐octadiynes using a ruthenium‐based Grubbs catalyst, to produce conjugated polymers containing six‐membered rings as repeat units is generally much …
Number of citations: 20 onlinelibrary.wiley.com
A Krid, L Belkhiri, H Allal, A Kuznetsov… - Structural Chemistry, 2023 - Springer
Host–guest binding selectivity of the perethylated pillar[5]arene (EtP5A) macrocycles with aliphatic modified hydrocarbons, ie, octane, 1,7-octadiene, and 1,7-octadiyne as guests, has …
Number of citations: 2 link.springer.com
S Naumann, J Unold, W Frey, MR Buchmeiser - Macromolecules, 2011 - ACS Publications
The regioselective cyclopolymerization of two structurally different 1,7-octadiynes, ie of 1,4-dihexyloxy-2,3-dipropargylbenzene (M1) and (R,R)/(S,S)-4,5-bis(trimethylsilyloxy)-1,7-…
Number of citations: 36 pubs.acs.org
J Unold, D Wang, W Frey, MR Buchmeiser - Polymer Chemistry, 2013 - pubs.rsc.org
A series of diastereomeric 4,5-diethoxycarbonyl-1,7-octadiynes were synthesized from which the pure diastereomers were obtained by selective Soxhlet extraction in CHCl3. The …
Number of citations: 26 pubs.rsc.org
C Chen, R Fröhlich, G Kehr, G Erker - Chemical Communications, 2010 - pubs.rsc.org
The frustrated Lewis pair P(o-tolyl)3/B(C6F5)3 reacts with 1,7-octadiyne by acetylene C–C coupling to yield the zwitterionic product 2a. In contrast, the P(o-tolyl)3/B(C6F5)3 Lewis pair …
Number of citations: 97 pubs.rsc.org

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